

Application Notes and Protocols for Autogramin-1 in High-Content Screening

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Compound of Interest		
Compound Name:	Autogramin-1	
Cat. No.:	B3005795	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Autogramin-1**, a novel and selective autophagy inhibitor, and its application in high-content screening (HCS) for the discovery and characterization of autophagy modulators. Detailed protocols for experimental setup and data analysis are provided to facilitate the use of **Autogramin-1** as a tool compound in autophagy research.

Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][2] High-content screening has emerged as a powerful technology for identifying and characterizing modulators of autophagy in a high-throughput manner.[3][4][5]

Autogramin-1 was identified through a target-agnostic, high-content, image-based phenotypic screen as a potent inhibitor of autophagy.[6][7][8] It selectively targets the GRAM domain-containing protein 1A (GRAMD1A), a recently discovered cholesterol transfer protein.[6][9] By binding to the StART domain of GRAMD1A, **Autogramin-1** directly competes with cholesterol binding, thereby inhibiting the cholesterol transfer activity of GRAMD1A, which is essential for the biogenesis of autophagosomes.[6][9][10][11] This novel mechanism of action makes



Autogramin-1 a valuable tool for studying the role of cholesterol in autophagy and for the development of new therapeutic strategies.

Quantitative Data Summary

The following table summarizes the key quantitative data for the use of **Autogramin-1** in high-content screening assays based on published findings.

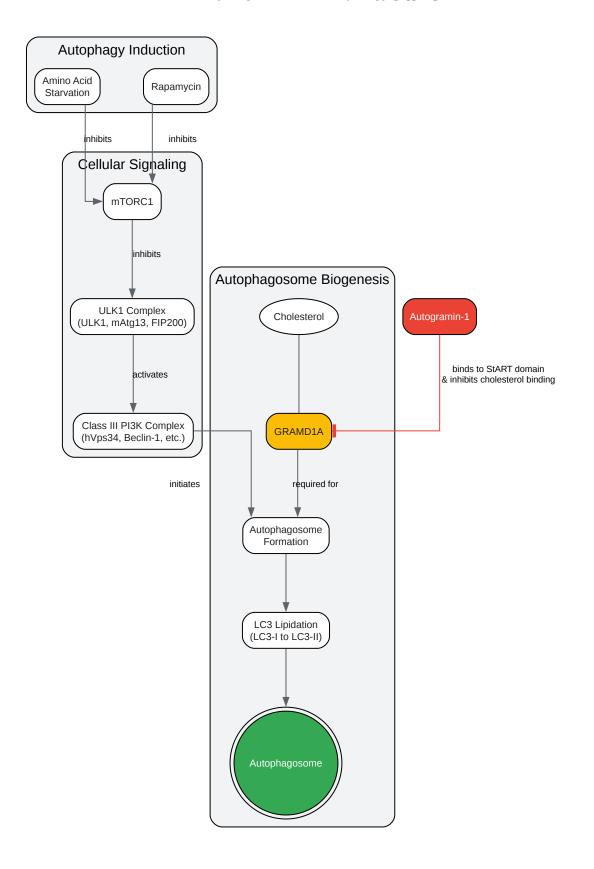
Parameter	Value	Cell Line / Conditions	Source
Autogramin-1 Concentration (Amino Acid Starvation)	1 μΜ	MCF7 cells stably expressing EGFP-LC3	[6][7][12]
Autogramin-1 Concentration (Rapamycin Induction)	10 μΜ	MCF7 cells stably expressing EGFP-LC3	[6][7][12]
Rapamycin Concentration (Autophagy Induction)	100 nM	MCF7 EGFP-LC3 cells	[7][12]
Binding Affinity (Kd) of Bodipy-labeled autogramin to GRAMD1A StART domain	49 ± 12 nM	Fluorescence polarization experiments	[6]
Cellular Thermal Shift Assay (ΔTm of GRAMD1A with Autogramin-1)	+2.1 °C	MCF7 cell lysates	[6]

Signaling Pathway of Autogramin-1

Autogramin-1 inhibits autophagy by targeting the cholesterol transfer protein GRAMD1A. Under normal conditions, GRAMD1A is involved in cholesterol transport, a process required for the formation of the autophagosome. **Autogramin-1** binds to the StART domain of GRAMD1A,



preventing cholesterol binding and thereby inhibiting autophagosome biogenesis. This action occurs downstream of mTORC1, a key regulator of autophagy.[6][13]





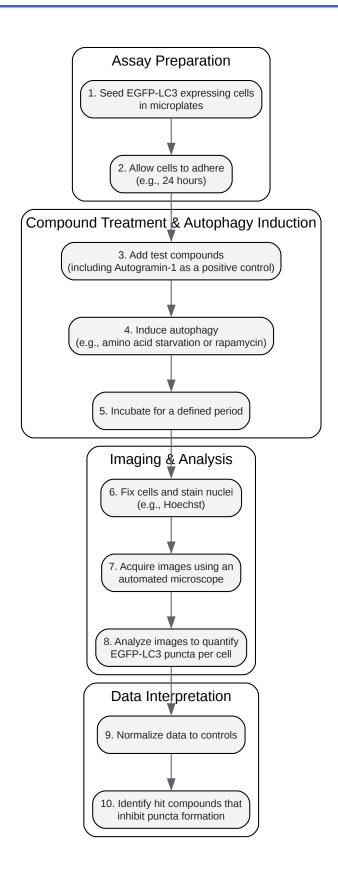
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Caption: Signaling pathway of **Autogramin-1** in autophagy inhibition.

High-Content Screening Experimental Workflow

The following diagram outlines a typical workflow for a high-content screening assay to identify autophagy inhibitors using a cell line stably expressing a fluorescently tagged autophagy marker like EGFP-LC3.





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Caption: High-content screening workflow for autophagy inhibitors.



Detailed Experimental Protocols Protocol 1: High-Content Screening for Autophagy Inhibitors using EGFP-LC3 Reporter Cells

This protocol describes a phenotypic screen to identify small molecule inhibitors of autophagy by quantifying the formation of EGFP-LC3 puncta in response to autophagy induction.

Materials:

- MCF7 cells stably expressing EGFP-LC3 (or other suitable cell line)
- Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Earle's Balanced Salt Solution (EBSS) for amino acid starvation
- Rapamycin (stock solution in DMSO)
- Autogramin-1 (stock solution in DMSO)
- Test compound library (dissolved in DMSO)
- 384-well, black, clear-bottom imaging plates
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Hoechst 33342 nuclear stain
- Automated liquid handler (recommended)
- High-content imaging system

Procedure:

- Cell Seeding:
 - Trypsinize and resuspend EGFP-LC3 expressing cells in complete growth medium.



- Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging (e.g., 2,000-5,000 cells per well).
- Incubate the plates at 37°C and 5% CO₂ for 24 hours.

Compound Treatment:

- Prepare a compound plate by diluting test compounds, Autogramin-1 (positive control for inhibition), and DMSO (negative control) to the desired final concentrations in the appropriate assay medium (complete medium for rapamycin induction or EBSS for starvation).
- Using an automated liquid handler or a multichannel pipette, carefully remove the media from the cell plate and add the compound-containing media to the respective wells.

· Autophagy Induction:

- For amino acid starvation: The addition of compounds in EBSS in the previous step will induce autophagy.
- For rapamycin induction: Add rapamycin to the wells to a final concentration of 100 nM.

Incubation:

 Incubate the plates at 37°C and 5% CO₂ for a predetermined time to allow for autophagosome formation (e.g., 4-6 hours). This time may need to be optimized for the specific cell line and induction method.

Cell Staining:

- Carefully aspirate the medium from the wells.
- Wash the cells once with PBS.
- Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
- Wash the cells twice with PBS.



- Add Hoechst 33342 solution (e.g., 1 μg/mL in PBS) to each well and incubate for 10-15 minutes at room temperature, protected from light.
- Wash the cells twice with PBS and leave the final wash in the wells for imaging.
- Image Acquisition:
 - Acquire images using a high-content imaging system.
 - Use at least two channels: one for the Hoechst stain (to identify nuclei) and one for EGFP-LC3.
 - Acquire multiple fields of view per well to ensure a sufficient number of cells are analyzed.
- Image and Data Analysis:
 - Use image analysis software to segment the images and identify individual cells based on the nuclear stain.
 - Within each cell, identify and quantify the number, size, and intensity of EGFP-LC3 puncta.
 - Calculate the average number of puncta per cell for each well.
 - Normalize the data to the controls. For inhibition screens, the activity can be expressed as a percentage of inhibition relative to the DMSO control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Autogramin-1 Target Engagement

This protocol can be used to verify the binding of **Autogramin-1** to its target protein, GRAMD1A, in a cellular context.

Materials:

- MCF7 cells (or other cells expressing GRAMD1A)
- Autogramin-1



- DMSO
- PBS supplemented with protease inhibitors
- · Liquid nitrogen
- PCR tubes or strips
- Thermal cycler
- Centrifuge capable of handling PCR tubes at high speed
- SDS-PAGE and Western blotting reagents
- Anti-GRAMD1A antibody

Procedure:

- · Cell Treatment:
 - Culture MCF7 cells to a high density.
 - $\circ~$ Treat the cells with **Autogramin-1** (e.g., 10 $\mu\text{M})$ or DMSO for a defined period (e.g., 1-2 hours) at 37°C.
- Cell Lysis:
 - Harvest the cells and wash them with PBS.
 - Resuspend the cell pellet in PBS with protease inhibitors.
 - Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
 - Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris. Collect the supernatant (soluble protein fraction).
- Heat Treatment:



- Aliquot the cell lysate into PCR tubes.
- Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
- Cool the tubes on ice for 3 minutes.
- Separation of Soluble and Aggregated Protein:
 - Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
 - Carefully collect the supernatant containing the soluble protein fraction.
- Western Blot Analysis:
 - Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-GRAMD1A antibody.
 - Quantify the band intensities for each temperature point.
- Data Analysis:
 - Plot the percentage of soluble GRAMD1A as a function of temperature for both the DMSO-treated and Autogramin-1-treated samples.
 - A shift in the melting curve to a higher temperature for the Autogramin-1-treated sample indicates stabilization of GRAMD1A upon compound binding.[6]

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